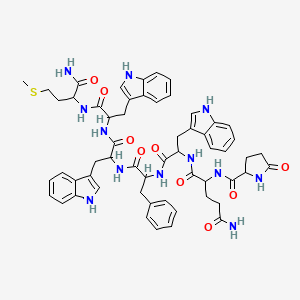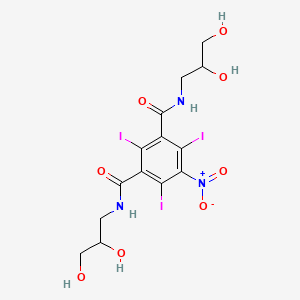
N,N'-Bis(2,3-dihydroxypropyl)-2,4,6-triiodo-5-nitro-1,3-benzenedicarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’-Bis(2,3-dihydroxypropyl)-2,4,6-triiodo-5-nitro-1,3-benzenedicarboxamide is a complex organic compound known for its significant applications in the field of radiographic imaging. This compound is characterized by the presence of three iodine atoms, which contribute to its high atomic density and make it an effective contrast agent in X-ray imaging.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Bis(2,3-dihydroxypropyl)-2,4,6-triiodo-5-nitro-1,3-benzenedicarboxamide typically involves the iodination of 5-amino-N,N’-bis(2,3-dihydroxypropyl)-isophthalamide. The process includes the use of potassium iodide and trichloroisocyanuric acid as the oxidant . The reaction conditions are mild, and the process is designed to be convenient, non-toxic, and environmentally friendly.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale iodination reactions. The process is optimized to ensure high iodine utilization rates and good reaction selectivity, which significantly lowers production costs .
Analyse Des Réactions Chimiques
Types of Reactions
N,N’-Bis(2,3-dihydroxypropyl)-2,4,6-triiodo-5-nitro-1,3-benzenedicarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the nitro group to an amino group.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include sodium hydroxide, chloroethanol, and various oxidizing agents . The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include various iodinated derivatives, which are used in different applications, particularly in medical imaging .
Applications De Recherche Scientifique
N,N’-Bis(2,3-dihydroxypropyl)-2,4,6-triiodo-5-nitro-1,3-benzenedicarboxamide is widely used in scientific research due to its unique properties:
Chemistry: It serves as a precursor for synthesizing other complex organic compounds.
Biology: The compound is used in studies involving cellular imaging and lysosome enrichment.
Industry: The compound is used in the production of various diagnostic agents and imaging tools.
Mécanisme D'action
The primary mechanism of action of N,N’-Bis(2,3-dihydroxypropyl)-2,4,6-triiodo-5-nitro-1,3-benzenedicarboxamide involves its ability to block X-rays as they pass through the body. The iodine atoms in the compound cause high attenuation of X-rays, allowing body structures containing iodine to be delineated in contrast to those that do not . This property makes it an effective contrast agent in radiographic imaging.
Comparaison Avec Des Composés Similaires
Similar Compounds
Iohexol: Another non-ionic, water-soluble contrast agent used in various radiographic procedures.
Iopromide: A low osmolar, non-ionic X-ray contrast agent used for intravascular administration.
Iodixanol: A non-ionic, dimeric contrast agent used in radiographic imaging.
Uniqueness
N,N’-Bis(2,3-dihydroxypropyl)-2,4,6-triiodo-5-nitro-1,3-benzenedicarboxamide is unique due to its specific molecular structure, which includes both nitro and dihydroxypropyl groups. This structure provides distinct chemical properties and reactivity, making it particularly suitable for certain imaging applications where other compounds might not be as effective .
Propriétés
Formule moléculaire |
C14H16I3N3O8 |
|---|---|
Poids moléculaire |
735.01 g/mol |
Nom IUPAC |
1-N,3-N-bis(2,3-dihydroxypropyl)-2,4,6-triiodo-5-nitrobenzene-1,3-dicarboxamide |
InChI |
InChI=1S/C14H16I3N3O8/c15-9-7(13(25)18-1-5(23)3-21)10(16)12(20(27)28)11(17)8(9)14(26)19-2-6(24)4-22/h5-6,21-24H,1-4H2,(H,18,25)(H,19,26) |
Clé InChI |
BXYMAXCDVMPJNS-UHFFFAOYSA-N |
SMILES canonique |
C(C(CO)O)NC(=O)C1=C(C(=C(C(=C1I)[N+](=O)[O-])I)C(=O)NCC(CO)O)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Phenyl-[(2-phenyl-quinoline-4-carbonyl)-amino]-acetic acid methyl ester](/img/structure/B13395456.png)
![1-[2,4-Dihydroxy-5-(3-methylbut-2-enyl)phenyl]-3-(4-hydroxyphenyl)prop-2-en-1-one](/img/structure/B13395461.png)
![5(S)-[1(S)-Azido-3(S)-[4-methoxy-3-(3-methoxypropoxy)benzyl]-4-methylpentyl]-3(S)-isopropyldihydrofuran-2-one](/img/structure/B13395465.png)

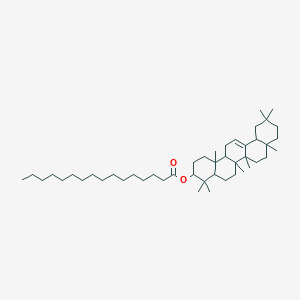
![N-[1-(7-fluoro-2-pyridin-2-ylquinolin-3-yl)ethyl]-7H-purin-6-amine](/img/structure/B13395487.png)
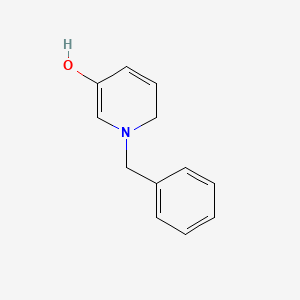
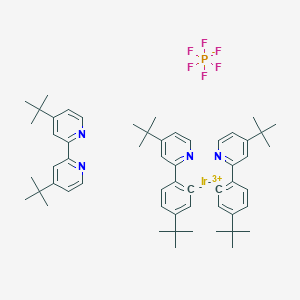
![6-Bromo-1-[(trimethylsilyl)oxy]-1,2,3,4-tetrahydronaphthalene-1-carbonitrile](/img/structure/B13395513.png)
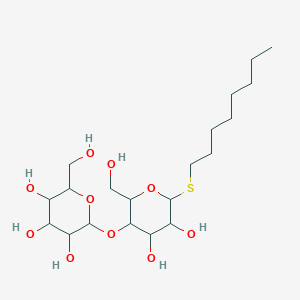
![4-[(3E,7E)-4,8-Dimethyl-10-(2,6,6-trimethyl-1-cyclohexen-1-yl)-3,7-decadien-1-yl]-5-hydroxy-2(5H)-furanone](/img/structure/B13395520.png)
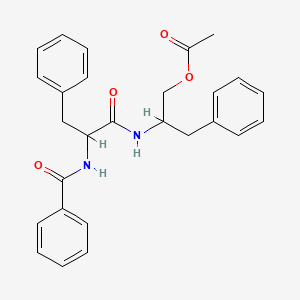
![[5,6-Dihydroxy-7-(hydroxymethyl)-3,11,11,14-tetramethyl-15-oxo-4-tetracyclo[7.5.1.01,5.010,12]pentadeca-2,7-dienyl] deca-2,4-dienoate](/img/structure/B13395542.png)
